molecular formula C13H8ClN4NaO2 B608409 L 012 sodium salt CAS No. 143556-24-5

L 012 sodium salt

Cat. No.: B608409
CAS No.: 143556-24-5
M. Wt: 310.67
InChI Key: IGEUYSJHQQCEFP-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

L 012 sodium salt, a luminol-based chemiluminescent (CL) probe, is widely used to detect NADPH oxidase (Nox)-derived superoxide (O2 •−) . The primary target of this compound is the superoxide anion (O2 •−) , which is derived from NADPH oxidase (Nox) .

Mode of Action

Instead, it is converted via a one-electron oxidation, catalyzed by peroxidase in the presence of H2O2, to the LumH· radical form . This radical form then reacts with oxygen (O2) to yield O2 •− and L 012 quinone (q-Lum) .

Biochemical Pathways

The O2 •− in turn reacts with the LumH· radical, leading eventually to an endoperoxide that decomposes to emit luminescence . This reaction is part of the broader biochemical pathway involving the generation and detection of reactive oxygen species (ROS).

Pharmacokinetics

It is known that this compound is soluble in water at a concentration of 2 mg/ml , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the generation of a chemiluminescent signal. This signal is used to detect the presence and quantity of reactive oxygen species (ROS), specifically superoxide anions (O2 •−), in biological samples .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of peroxidase and H2O2 is necessary for the conversion of this compound to its radical form . Additionally, the compound’s chemiluminescent properties may be affected by the pH and temperature of its environment.

Biochemical Analysis

Biochemical Properties

L012 Sodium interacts with various enzymes and proteins to produce a chemiluminescent signal. It is particularly sensitive to the superoxide anion (O2•−), a reactive oxygen species produced by NADPH oxidase (Nox) enzymes . The nature of these interactions involves the oxidation of L012 Sodium, which results in the emission of light .

Cellular Effects

L012 Sodium influences cell function by enabling the detection of superoxide anion (O2•−) production, which plays a role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism . The detection of these reactive oxygen species can provide insights into the cellular effects of various biochemical reactions.

Molecular Mechanism

The molecular mechanism of L012 Sodium involves its reaction with superoxide anions (O2•−) to produce light. This chemiluminescence is a result of the oxidation of L012 Sodium, which occurs when it interacts with superoxide anions . This mechanism allows for the detection of these reactive oxygen species, providing a measure of Nox enzyme activity .

Temporal Effects in Laboratory Settings

The effects of L012 Sodium can change over time in laboratory settings. Its chemiluminescent signal is stable and can be measured over extended periods, allowing for the observation of long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of L012 Sodium can vary with different dosages in animal models. Higher concentrations of L012 Sodium allow for the detection of greater amounts of superoxide anion (O2•−), providing a measure of the level of Nox enzyme activity .

Metabolic Pathways

L012 Sodium is involved in the metabolic pathway of reactive oxygen species detection. It interacts with superoxide anions (O2•−), which are produced by NADPH oxidase (Nox) enzymes .

Transport and Distribution

L012 Sodium is distributed throughout cells and tissues where it interacts with superoxide anions (O2•−). Its distribution and accumulation can be influenced by the level of Nox enzyme activity .

Subcellular Localization

The subcellular localization of L012 Sodium is not confined to a specific compartment or organelle. It is distributed throughout the cell where it can interact with superoxide anions (O2•−) produced in various locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L 012 sodium salt involves the reaction of 8-amino-5-chloro-7-phenyl-2,3-dihydro-pyrido[3,4-d]pyridazine-1,4-dione with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Properties

IUPAC Name

sodium;8-amino-5-chloro-4-oxo-7-phenyl-3H-pyrido[3,4-d]pyridazin-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEUYSJHQQCEFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=O)NN=C3[O-])C(=N2)Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143556-24-5
Record name Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz
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